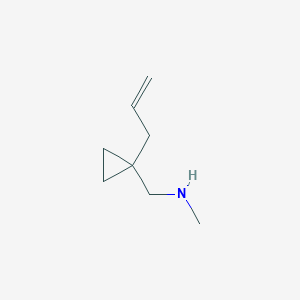

1-(1-allylcyclopropyl)-N-methylmethanamine

説明

1-(1-allylcyclopropyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of cyclopropylmethanamines, including structures related to "1-(1-allylcyclopropyl)-N-methylmethanamine," has been facilitated by methodologies such as rhodium-catalyzed cyclopropanation reactions. These processes yield boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, providing access to various cyclopropylmethanamines containing quaternary stereocenters, crucial for pharmaceutical and material science applications (Miura et al., 2016).

Ethylene Perception and Agricultural Applications

Research on the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has exploded, impacting fruits and vegetables by investigating its role in ripening and senescence. Although not directly related to "this compound," this research area shows the significance of cyclopropyl compounds in agricultural technology, providing insights into the manipulation of ripening processes and quality maintenance of produce (Watkins, 2006).

Synthetic Methodologies for Amines

Developments in synthetic methodologies, such as the direct N-monomethylation of aromatic primary amines using methanol, showcase the utility of cyclopropyl-containing compounds in synthesizing complex amines. These methodologies are essential for producing pharmaceuticals and agrochemicals, demonstrating the broad applicability of such compounds in organic synthesis (Li et al., 2012).

Antiviral and Antimicrobial Research

The structural modification of cyclopropyl compounds has been explored for antiviral and antimicrobial applications. Studies on 2-aminopurine methylenecyclopropane analogues of nucleosides, varying purine-6 substituents, have shown activity against herpesviruses and hepatitis B virus, indicating the potential of cyclopropyl derivatives in developing new antiviral agents (Chen et al., 2003).

Material Science and Polymer Chemistry

Cyclopropyl-containing compounds play a significant role in material science, particularly in the synthesis of polymers and novel materials. The unique reactivity of cyclopropyl groups, as illustrated in studies on the cyclopropanation of alkenes, enables the creation of materials with tailored properties for specific applications (Nakamura et al., 2003).

作用機序

Target of Action

The targets of a compound are usually proteins such as enzymes, receptors, or ion channels. The specific target would depend on the structure of the compound and its chemical properties. For example, the allyl group in the compound could potentially react with certain amino acid residues in proteins, altering their function .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, the compound’s solubility, stability, and size could affect its absorption and distribution in the body. Its metabolism could be influenced by various enzymes in the body, and its excretion could depend on its solubility and stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could enhance or inhibit the compound’s interaction with its targets .

特性

IUPAC Name |

N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-4-8(5-6-8)7-9-2/h3,9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARKKCZXXHPNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

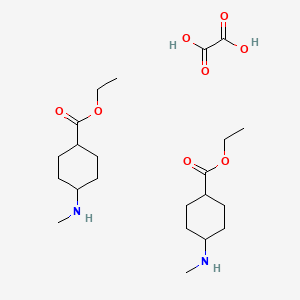

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

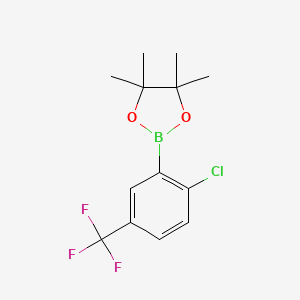

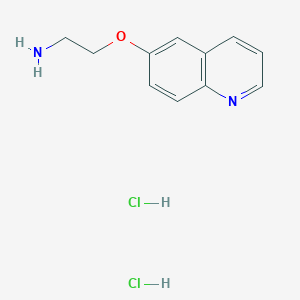

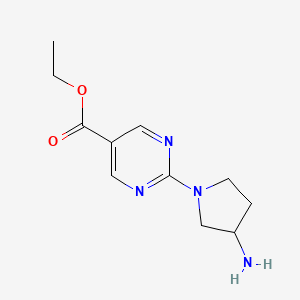

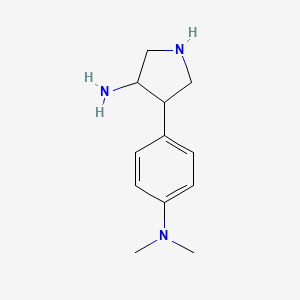

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

![[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1492495.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)